molecular formula C24H23N5OS2 B2842915 N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189884-29-4

N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2842915
CAS No.: 1189884-29-4
M. Wt: 461.6
InChI Key: ZIMWTGLPROWXIW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a thiazolo[4,5-d]pyrimidine core fused with a tetrahydroisoquinoline moiety and linked via a sulfanyl group to an N-(2-phenylethyl)acetamide side chain. While direct biological data for this compound are absent in the provided evidence, analogous compounds exhibit activities ranging from antimicrobial to anticancer effects, often attributed to their heteroatom-rich frameworks .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c30-20(25-12-10-17-6-2-1-3-7-17)15-31-23-21-22(26-16-27-23)28-24(32-21)29-13-11-18-8-4-5-9-19(18)14-29/h1-9,16H,10-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMWTGLPROWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes a tetrahydroisoquinoline moiety linked to a thiazolo-pyrimidine framework.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 1
  • S : 1

Molecular Weight

  • Approximately 364.49 g/mol.
  • Receptor Interactions : The compound has been shown to interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors, which are critical in modulating mood and behavior.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of neurotransmitters like serotonin and norepinephrine.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect neuronal cells from oxidative stress, a factor implicated in neurodegenerative diseases.

Pharmacological Effects

The biological effects of this compound have been explored through various in vitro and in vivo studies:

  • Antidepressant-like Effects : Animal models have demonstrated that administration of the compound leads to significant reductions in depressive-like behaviors.
  • Analgesic Properties : The compound has shown promise in alleviating pain in preclinical models, suggesting potential applications in pain management therapies.

Study on Antidepressant Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant agent .

Study on Analgesic Effects

Another study focused on the analgesic properties of this compound using the hot plate test and formalin test. The findings suggested that the compound significantly reduced pain responses at both acute and chronic stages .

Data Tables

Here are summarized findings from various studies regarding the biological activity of the compound:

Study FocusMethodologyKey Findings
AntidepressantForced Swim TestSignificant reduction in immobility time
AnalgesicHot Plate TestReduced pain response at acute and chronic stages
NeuroprotectiveOxidative Stress ModelExhibited protective effects against oxidative damage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features include:

  • Thiazolo[4,5-d]pyrimidine core: Shared with compounds in (e.g., 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide), which also utilize pyrimidine-thioether linkages but lack the fused tetrahydroisoquinoline system .
  • N-(2-phenylethyl)acetamide side chain : Similar to N-(2-hydroxyphenyl)acetamide derivatives in , but the phenylethyl group may improve lipophilicity and membrane penetration relative to hydroxylated analogs .

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Synthesis Highlights Notable Properties
Target Compound Thiazolo[4,5-d]pyrimidine Tetrahydroisoquinoline, N-(2-phenylethyl) Likely S-alkylation under basic conditions High structural rigidity (inferred)
4a () Pyrimidine-thioether 4-Chlorophenyl, quinoxaline Reflux with triethylamine in CH3CN Mp: 230–232°C; IR ν(C≡N): 2230 cm⁻¹
N-(2-Chlorophenyl)-... () Pyrimidin-2-ylsulfanyl 2-Chlorophenyl, 4,6-dimethylpyrimidine Carbamic chloride coupling Crystallized via SHELXL refinement
N-(2-Hydroxyphenyl)acetamide () Thiazolidin-4-one 2-Hydroxyphenyl, carboxylate Coordination with metal ions Antimicrobial activity (moderate)

Research Implications and Gaps

  • Structural insights : SHELX-based refinement () is critical for resolving complex structures like the target compound, though its crystallographic data remain uncharacterized in the provided evidence .
  • Activity prediction: The tetrahydroisoquinoline-thiazolo-pyrimidine scaffold may synergize features from (bioactivity) and (heteroatom-driven interactions), warranting further pharmacological profiling.
  • Synthetic challenges : Optimizing yields for multi-step syntheses (e.g., ’s 3-step protocol) could be a hurdle, as seen in analogous compounds with 70–90% yields .

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